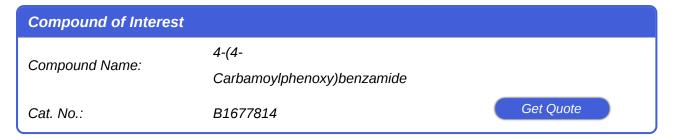




# A Technical Guide to the Predicted Spectroscopic Data of 4-(4-Carbamoylphenoxy)benzamide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **4-(4-Carbamoylphenoxy)benzamide** is not readily available in public databases. The data presented in this guide is predicted based on the analysis of its chemical structure and comparison with spectrographic data of analogous compounds. These predictions are intended to serve as a reference and guide for researchers who may synthesize or encounter this molecule.

# Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum of **4-(4-Carbamoylphenoxy)benzamide** is predicted to show distinct signals for the aromatic protons on the two benzene rings and the protons of the two amide groups. The chemical shifts are influenced by the electron-donating ether linkage and the electron-withdrawing carbamoyl and benzamide groups. The spectrum is anticipated to be complex in the aromatic region due to the coupling of adjacent protons.



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Amide Protons (- CONH <sub>2</sub> )	7.5 - 8.5	Broad Singlet	4H
Aromatic Protons (ortho to -O-)	7.0 - 7.2	Doublet	2H
Aromatic Protons (meta to -O-)	7.8 - 8.0	Doublet	2H
Aromatic Protons (ortho to -C=O)	7.9 - 8.1	Doublet	2H
Aromatic Protons (meta to -C=O)	7.1 - 7.3	Doublet	2H

# Predicted <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The predicted <sup>13</sup>C NMR spectrum will show signals for the carbonyl carbons of the amide groups, the aromatic carbons, including those directly attached to the ether oxygen and the carbonyl groups, and the other aromatic carbons.

Predicted Chemical Shift (δ, ppm)	
165 - 170	
155 - 160	
128 - 132	
118 - 122, 130 - 134	
158 - 162	
132 - 136	
115 - 120, 125 - 130	



#### **Predicted Infrared (IR) Spectroscopy Data**

The IR spectrum of **4-(4-Carbamoylphenoxy)benzamide** is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the N-H bonds of the amide, the C=O double bonds of the amide, the C-O-C ether linkage, and the aromatic rings.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Type
N-H (Amide)	3100 - 3500	Stretch (likely two bands for primary amide)
C-H (Aromatic)	3000 - 3100	Stretch
C=O (Amide I)	1640 - 1680	Stretch
N-H (Amide II)	1550 - 1640	Bend
C=C (Aromatic)	1450 - 1600	Stretch
C-O-C (Ether)	1200 - 1270	Asymmetric Stretch
C-N (Amide)	1180 - 1300	Stretch
C-H (Aromatic)	690 - 900	Out-of-plane Bend

### **Predicted Mass Spectrometry (MS) Data**

For the mass spectrum, the molecular ion peak (M<sup>+</sup>) would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the ether linkage and loss of the amide groups.



m/z Value	Predicted Identity
256	[M] <sup>+</sup> (Molecular Ion)
239	[M - NH <sub>3</sub> ] <sup>+</sup>
212	[M - CONH <sub>2</sub> ] <sup>+</sup>
135	[H2NCOC6H4O] <sup>+</sup>
121	[H2NCOC6H5] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like **4-(4-Carbamoylphenoxy)benzamide**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.[1]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
   Avoid introducing any solid particles.
- Shimming: Place the NMR tube in the spectrometer's probe. Perform shimming to optimize the homogeneity of the magnetic field.
- Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio. Following this, acquire the ¹³C NMR spectrum, which will likely require a greater number of scans due to the lower natural abundance of ¹³C.
   [1]
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the



peaks in the <sup>1</sup>H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.[2]
- Background Scan: With the ATR accessory clean and empty, perform a background scan to record the spectrum of the ambient environment (e.g., CO<sub>2</sub> and water vapor). This will be subtracted from the sample spectrum.[3]
- Sample Scan: Place the sample on the ATR crystal and collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[3]

#### **Mass Spectrometry (MS)**

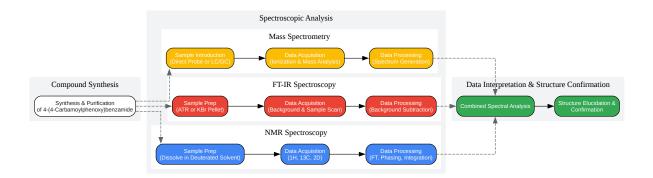
- Sample Introduction: The method of sample introduction depends on the ionization technique. For a solid sample, it can be introduced directly via a solids probe or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4][5][6]
- Ionization: The sample molecules are ionized. In Electron Ionization (EI), the sample is bombarded with high-energy electrons, often leading to fragmentation.[5] For softer ionization that is less likely to cause fragmentation and more likely to show the molecular ion, techniques like ESI or Chemical Ionization (CI) can be used.[4][7]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5][6]



• Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[5][6] The most intense peak in the spectrum is designated as the base peak with 100% relative abundance.[5]

#### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound such as **4-(4-Carbamoylphenoxy)benzamide**.



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Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

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